The structure of 1-M-2-PM features a piperidine ring, which is a common scaffold found in many biologically active molecules, including various pharmaceuticals []. This has led researchers to investigate 1-M-2-PM as a potential starting point for the synthesis of new drugs, particularly those targeting the central nervous system [].
Some studies have explored the potential biological activities of 1-M-2-PM itself. For example, a study published in 2012 investigated its inhibitory effects on acetylcholinesterase, an enzyme involved in Alzheimer's disease, but the results were inconclusive []. Further research is needed to determine the effectiveness of 1-M-2-PM for any specific therapeutic applications.
1-Methyl-2-piperidinemethanol is an organic compound with the molecular formula C₇H₁₅NO and a molecular weight of approximately 129.20 g/mol. It is classified as a piperidine derivative, featuring a hydroxymethyl group attached to the second carbon of the piperidine ring. This compound is known for its liquid state at room temperature, exhibiting a brown appearance and being odorless. Its chemical structure can be represented as (CH₂)₄CHN(CH₃)CH₂OH, indicating the presence of both nitrogen and hydroxyl functional groups within its molecular framework .
These reactions highlight its utility as a versatile intermediate in organic synthesis .
Several methods exist for synthesizing 1-Methyl-2-piperidinemethanol:
Each method varies in terms of efficiency and yield, depending on the specific conditions employed during synthesis .
1-Methyl-2-piperidinemethanol finds applications across various fields:
Several compounds exhibit structural similarities to 1-Methyl-2-piperidinemethanol. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Structural Features | Unique Properties |
---|---|---|---|
N-Methyl-2-piperidinamine | 20845-34-5 | Contains an amine group | Potentially higher basicity |
4-Piperidineethanol | 622-26-4 | Hydroxyl group at the fourth position | Different reactivity profile |
1-Piperidinylmethanol | 3197-44-2 | Hydroxymethyl group on piperidine ring | Varied biological activity |
N,N-Dimethylpiperidinamine | 136030-04-1 | Two methyl groups on nitrogen | Enhanced lipophilicity |
These comparisons illustrate how variations in functional groups and positions can influence the chemical behavior and potential applications of these compounds .
Irritant